Structural Differentiation: Formyl vs. Unsubstituted Pyrazole-5-Carboxylic Acid
3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid possesses a formyl substituent at the 3-position, whereas its parent analog, 1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 16034-46-1), is unsubstituted at this position [1]. The presence of the formyl group introduces a second reactive functional group, enabling sequential or orthogonal derivatization strategies. The formyl group also increases the molecular weight (154.12 g/mol) and topological polar surface area (tPSA: 72.2 Ų) compared to the unsubstituted analog (MW: 126.11 g/mol, tPSA: 55.1 Ų) . This modification impacts physicochemical properties, including an increase in hydrogen bond acceptors (from 3 to 4) and a calculated logP of -0.1 .
| Evidence Dimension | Molecular Complexity and Physicochemical Properties |
|---|---|
| Target Compound Data | MW: 154.12 g/mol, tPSA: 72.2 Ų, HBA: 4, logP: -0.1 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-5-carboxylic acid (CAS: 16034-46-1): MW: 126.11 g/mol, tPSA: 55.1 Ų, HBA: 3 |
| Quantified Difference | MW difference: +28.01 g/mol; tPSA difference: +17.1 Ų; HBA difference: +1 |
| Conditions | Calculated physicochemical properties based on molecular structure |
Why This Matters
The increased molecular complexity and additional hydrogen bond acceptor provided by the formyl group offer a distinct chemical handle for derivatization, making it a non-interchangeable building block in synthetic routes targeting complex pyrazole-containing molecules.
- [1] PubChem. (2025). 1-Methyl-1H-pyrazole-5-carboxylic acid (CID: 2736764). View Source
